3-Methylcyclopentene

Overview

Description

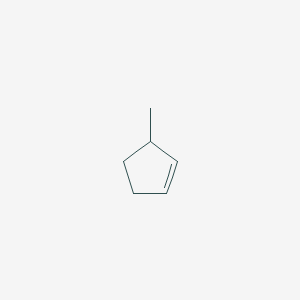

3-Methylcyclopentene is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 3-Methylcyclopenten, 3-Methyl-1-cyclopentene, and 3-Methylcyclopent-1-ene . It is an intermediate used in the synthesis of unsaturated macrocycles from stereoselective ring expansion reactions in the presence of Grubb’s catalyst via olefin metathesis .

Molecular Structure Analysis

The molecular structure of 3-Methylcyclopentene consists of a five-membered carbon ring with one double bond and a methyl group attached to one of the carbons . The molecular weight of 3-Methylcyclopentene is approximately 82.144 Da .Chemical Reactions Analysis

3-Methylcyclopentene can undergo various chemical reactions. For instance, when it reacts with HBr, it forms two products . Another example is the reaction with N-bromosuccinimide (NBS) in the presence of light or peroxide, which is a radical reaction that produces an allylic bromide .Physical And Chemical Properties Analysis

3-Methylcyclopentene is a liquid at room temperature . It has a molecular weight of 82.144 Da and a monoisotopic mass of 82.078247 Da . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data or resources.Scientific Research Applications

Polymerization and Chemical Properties

- 3-Methylcyclopentene, along with cyclopentene and 3-methylcyclohexene, has been utilized in polymerization studies. The polymerization rates of these cycloolefins vary, with ZIEGLER and cationic catalysts showing effectiveness in certain cases. The polymers derived from these processes exhibit partial crystallinity and distinct melting points, contributing to materials science and polymer chemistry (Boor, Youngman, & Dimbat, 1966).

Chemical Rearrangement and Electron Transfer

- Research demonstrates that 3-methylcyclopentene can undergo regioselective rearrangement under specific conditions such as photoinduced electron transfer and radiolytic oxidation. This behavior is critical in understanding the chemical reactivity and potential applications in synthetic chemistry (Adam et al., 1994).

Chiral Properties and Gas Chromatography

- The specific rotation and chiral properties of 3-Methylcyclopentene have been quantitatively assessed using gas chromatographic methods. This research is significant for the study of chirality in organic compounds and their separation techniques (Schurig & Gil-av, 1976).

Catalytic Reactions and Hydrocarbon Transformation

- 3-Methylcyclopentene has been studied in transformations over various catalysts, revealing insights into reaction mechanisms such as dehydrogenation and cyclization. These findings have implications in catalysis and hydrocarbon processing (Paâl, Dobrovolszky, & Tétényi, 1976).

Synthesis of Chiral Polymers

- Methods have been developed for synthesizing chiral polymers from 3-methylcyclopentene, offering potential applications in creating materials with unique optical properties (Sita, 1995).

Epoxidation and Hydroxylation Studies

- Studies on the epoxidation and hydroxylation of 3-methylcyclopentene provide insights into its reactivity and potential applications in organic synthesis (Hanselaer, Samson, & Vandewalle, 1978).

Safety And Hazards

3-Methylcyclopentene is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this chemical should be in a well-ventilated area or outdoors . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name |

3-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOZQHPXKPDQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870844 | |

| Record name | 3-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

64.90 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylcyclopentene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3-Methylcyclopentene | |

CAS RN |

1120-62-3 | |

| Record name | 3-Methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclopent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylcyclopentene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)

![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)